CNS Target Engagement: ABT-384 Demonstrates Complete Brain HSD-1 Inhibition at Low Doses
ABT-384 achieves complete central nervous system (CNS) HSD-1 inhibition at doses ≥2 mg daily, as confirmed by the absence of D3 cortisol formation in CSF using a deuterium-labeled tracer assay. In contrast, MK-0916 and INCB13739 lack published CNS target engagement data in humans, while PF-915275 has not been advanced to CNS clinical studies [1][2].
| Evidence Dimension | CNS HSD-1 Inhibition (CSF D3 cortisol formation) |
|---|---|
| Target Compound Data | No CNS formation of D3 cortisol detected at ≥2 mg daily (indicating full CNS HSD-1 inhibition) |
| Comparator Or Baseline | MK-0916: No published CNS data; INCB13739: No published CNS data; PF-915275: No CNS data available |
| Quantified Difference | Only ABT-384 has validated full CNS HSD-1 inhibition in human CSF |
| Conditions | Healthy male volunteers receiving ABT-384 1-50 mg daily for 5 days; D4 cortisol tracer infusion; CSF and plasma sampling |
Why This Matters
This CNS-specific target engagement validation is essential for neurological disease research where brain HSD-1 inhibition is hypothesized to be therapeutically relevant.
- [1] Katz DA, et al. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor ABT-384. Transl Psychiatry. 2013;3(8):e295. View Source
- [2] Feig PU, et al. Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome. Diabetes Obes Metab. 2011;13(6):498-504. View Source
